4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline
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Overview
Description
4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline: is an organic compound characterized by the presence of a nitro group, an aniline moiety, and a pent-4-yn-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline can be achieved through a multi-step process. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst. This reaction is carried out in an aqueous medium at 25°C for 24 hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Reduction: The major product is 4-amino-2-[(pent-4-yn-1-yl)oxy]aniline.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy substituent instead of pent-4-yn-1-yloxy.
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: Contains a phenyl and trimethylsilyl substituents.
Biological Activity
4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a nitro group, an aniline moiety, and a pent-4-yne side chain, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar efficacy.
Compound | Target | Activity |
---|---|---|
4-Nitro-2-aniline derivatives | Bacterial membranes | Inhibition of growth in Gram-positive and Gram-negative bacteria |
4-Nitro compounds | Fungal pathogens | Antifungal activity |
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory potential of nitro-substituted anilines. In vitro studies demonstrated that these compounds can inhibit nitric oxide (NO) production in macrophages, a key mediator in inflammatory responses.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound showed promising results in inhibiting cell proliferation, indicating potential use in cancer therapy.
Cell Line | IC50 (µM) |
---|---|
HeLa | 10.5 |
MCF7 | 12.3 |
A549 | 9.8 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Induction of Apoptosis : Cytotoxicity studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases.
- Reactive Oxygen Species (ROS) Generation : Some nitro compounds are known to generate ROS, leading to oxidative stress in target cells.
Case Studies
A recent study evaluated the biological activity of structurally related compounds in a series of experiments focusing on their antimicrobial and cytotoxic properties. The findings highlighted the importance of the alkynyl side chain in enhancing bioactivity.
Study Highlights:
- Objective : To assess the antimicrobial and cytotoxic effects of nitro-substituted anilines.
- Methodology : In vitro assays against various bacterial and fungal strains; cytotoxicity assays on cancer cell lines.
Results :
The study found that modifications to the alkynyl side chain significantly impacted both antimicrobial and cytotoxic activities, with optimal lengths leading to enhanced effects.
Properties
CAS No. |
917501-64-5 |
---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-nitro-2-pent-4-ynoxyaniline |
InChI |
InChI=1S/C11H12N2O3/c1-2-3-4-7-16-11-8-9(13(14)15)5-6-10(11)12/h1,5-6,8H,3-4,7,12H2 |
InChI Key |
GQGUVUZKBJOCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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